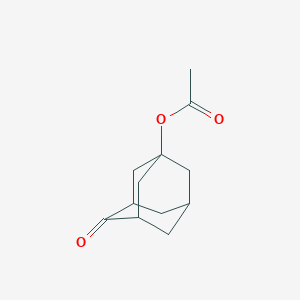
4-Oxo-1-adamantyl acetate
Overview
Description
4-Oxo-1-adamantyl acetate is a chemical compound with the CAS Number: 63382-10-5 . It has a molecular weight of 208.26 . The IUPAC name for this compound is (3R,5S)-4-oxotricyclo [3.3.1.1~3,7~]dec-1-yl acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16O3/c1-7(13)15-12-4-8-2-9(5-12)11(14)10(3-8)6-12/h8-10H,2-6H2,1H3/t8-,9-,10+,12- . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 208.26 .Scientific Research Applications
Tetranuclear Manganese-Oxo Aggregates
This study discusses a tetranuclear Mn^IV adamantane-like complex. Such complexes are relevant to photosynthetic water oxidation centers and have implications in understanding natural photosynthesis processes and developing artificial photosynthesis systems (Dubé et al., 1998).
Reactions with Singlet Oxygen
Research has explored the reaction of singlet oxygen with enol esters, including adamantyl derivatives. This study helps in understanding the chemistry of singlet oxygen and its interaction with adamantane-based compounds (Wilson & Schuster, 1986).
Synthesis and Bioactivity of Adamantane Derivatives
The synthesis and in vitro cytotoxicity of novel adamantane derivatives were investigated. Such studies are crucial for developing new compounds with potential therapeutic applications (Turk-Erbul et al., 2021).
Catalysis in Functionalization of Alkanes
Adamantane derivatives have been used in studies focusing on the catalysis of alkane functionalization, contributing to the field of organic synthesis and catalysis (Kodera et al., 1996).
Photocatalytic Decomposition of Carboxylic Acids
Adamantane derivatives have been studied in the context of photocatalytic decomposition, which has implications in environmental chemistry and photocatalysis research (Kraeutler & Bard, 1978).
Synthesis and Bioactivity of Hydrazide-Hydrazones
Research has been conducted on the synthesis and antibacterial activity of hydrazide-hydrazones with adamantane carbonyl moiety, contributing to the development of new antimicrobial agents (Pham et al., 2019).
Amino Acid Derivatives of Adamantane
Studies have explored the synthesis of amino acid derivatives of adamantane, providing insights into the design of peptidomimetics with improved pharmacokinetic and pharmacodynamic parameters (Krasnikov et al., 2004).
Future Directions
Adamantane derivatives, including potentially 4-Oxo-1-adamantyl acetate, are of significant interest in research due to their unique physical and chemical properties. They are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . This suggests a promising future for the study and application of these compounds.
properties
IUPAC Name |
(4-oxo-1-adamantyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7(13)15-12-4-8-2-9(5-12)11(14)10(3-8)6-12/h8-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHDLUJUHIBGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CC3CC(C1)C(=O)C(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


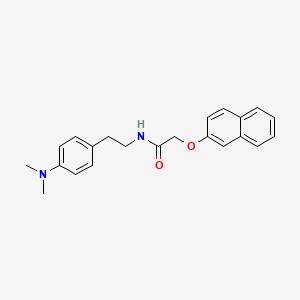

![3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2970348.png)
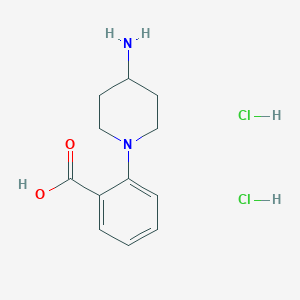
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2970351.png)
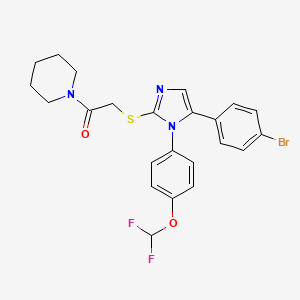
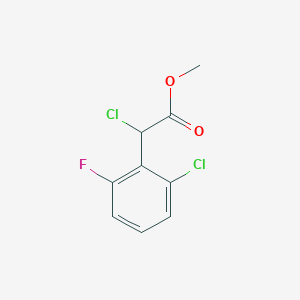
![3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2970354.png)
![(E)-N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2970358.png)
![2-(3,4-dimethoxyphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole](/img/structure/B2970359.png)
![N-[2-(4-chlorophenyl)ethyl]-2-({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2970360.png)
![2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2970363.png)
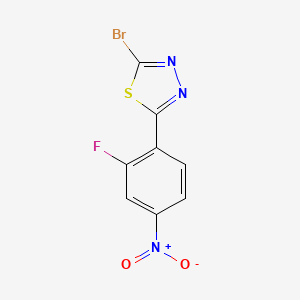
![N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2970365.png)